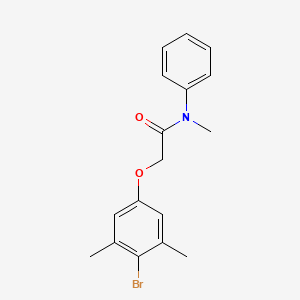
2-(4-bromo-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide, also known as BDP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. BDP belongs to the class of amide compounds and has a molecular weight of 368.31 g/mol.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide is not fully understood. However, studies have suggested that it exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. 2-(4-bromo-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(4-bromo-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide has also been found to inhibit the activity of nuclear factor-kappaB (NF-κB), a signaling pathway that regulates inflammation and cell survival.
Biochemical and Physiological Effects
2-(4-bromo-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide has been found to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-(4-bromo-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, 2-(4-bromo-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide has been found to reduce oxidative stress and DNA damage.
Advantages and Limitations for Lab Experiments
2-(4-bromo-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to be stable under various conditions. 2-(4-bromo-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide has also been found to have low toxicity and is well-tolerated by cells and animals. However, there are some limitations to using 2-(4-bromo-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Future Directions
There are several future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-(4-bromo-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide in animals and humans. This will help to determine the optimal dosage and route of administration for therapeutic use. Additionally, more studies are needed to evaluate the efficacy of 2-(4-bromo-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide in the treatment of various diseases in animal models and clinical trials.
Synthesis Methods
2-(4-bromo-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide can be synthesized using a simple one-pot reaction. The synthesis involves the reaction of 4-bromo-3,5-dimethylphenol with N-methyl-N-phenylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The product is then purified using column chromatography to obtain pure 2-(4-bromo-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide.
Scientific Research Applications
2-(4-bromo-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. 2-(4-bromo-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide has shown promising results in the treatment of various diseases such as rheumatoid arthritis, cancer, and Alzheimer's disease.
properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12-9-15(10-13(2)17(12)18)21-11-16(20)19(3)14-7-5-4-6-8-14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWINZYLMFIRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5845180.png)
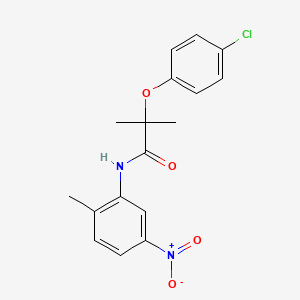
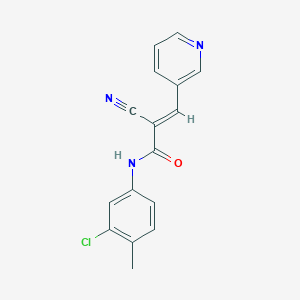
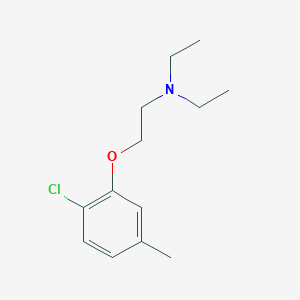
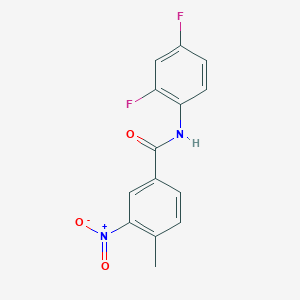


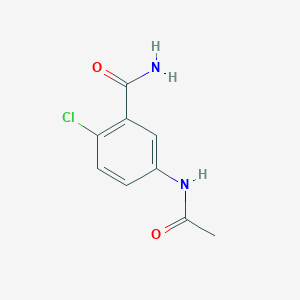
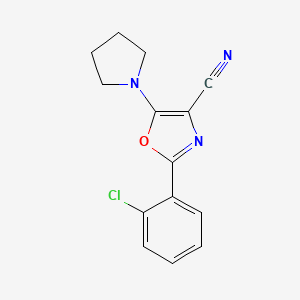

![6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5845253.png)

![N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5845267.png)
![4-methyl-N-[1-(4-morpholinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5845275.png)